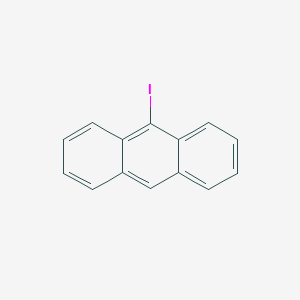

9-Iodoanthracene

Descripción

The Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Chemical Science

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are formed from both natural processes, like forest fires and volcanic eruptions, and human activities, such as the incomplete combustion of organic materials like coal, oil, and wood. epa.gov PAHs are found in fossil fuels and are generated during high-temperature cooking. epa.gov The simplest PAH is naphthalene, with more complex structures including anthracene (B1667546) and phenanthrene. wikipedia.org These compounds are typically uncharged, non-polar, and planar. wikipedia.org In the realm of chemical science, PAHs are significant as they are considered fragments of graphene and have garnered attention as a new class of carbon-based materials. rsc.org Their functionalization is a key area of research, aiming to modify their physical and chemical properties for various applications. rsc.org

Distinctive Characteristics of Halogenated PAHs in Research

Halogenated polycyclic aromatic hydrocarbons (HPAHs) are derivatives of PAHs where one or more hydrogen atoms on the aromatic rings are replaced by a halogen, such as chlorine, bromine, or iodine. researchgate.netmdpi.com These compounds have gained significant attention in environmental science and cancer research due to their persistence and toxic properties. researchgate.netfxcsxb.com The introduction of a halogen atom can significantly alter the physicochemical properties of the parent PAH. researchgate.net For instance, halogenation can increase the persistence of the compound in the environment. researchgate.net The position and number of halogen atoms on the PAH molecule are crucial factors that determine the compound's activity, including its interaction with the aryl hydrocarbon receptor (AhR). researchgate.netmdpi.com The distinct electronic and steric effects imparted by the halogen atoms make HPAHs valuable in organic synthesis and materials science. For example, the presence of a more polarizable iodine atom enhances a compound's utility in cross-coupling reactions.

Research Trajectory and Current State of 9-Iodoanthracene Investigations

This compound is a specific HPAH that has been a subject of interest in various research areas. Its planar structure and significant π-conjugation, typical of PAHs, contribute to its electronic properties. cymitquimica.com The iodine substituent at the 9-position influences its reactivity, making it a valuable intermediate in organic synthesis for creating more complex molecules. cymitquimica.com Research has focused on its use in cross-coupling reactions, such as the Sonogashira and Suzuki reactions, to form new carbon-carbon bonds. tubitak.gov.trresearchgate.netresearchgate.net Studies have also investigated its photophysical processes, including picosecond dynamics and photodissociation mechanisms. osti.govepa.gov Current investigations continue to explore its potential in the synthesis of novel materials, including those with applications in organic electronics and as functional materials.

Properties of this compound

Physical Properties

This compound is a solid at room temperature with a melting point of 82-83 °C. chemsrc.com It is generally insoluble in water but shows solubility in organic solvents like dichloromethane (B109758) and chloroform (B151607). cymitquimica.com

Interactive Data Table: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₉I | chemsrc.comnih.gov |

| Molecular Weight | 304.13 g/mol | chemsrc.com |

| Melting Point | 82-83 °C | chemsrc.com |

| Boiling Point | 411 °C at 760 mmHg | chemsrc.com |

| Density | 1.692 g/cm³ | chemsrc.comchemicalbook.com |

| Flash Point | 186.6 °C | chemsrc.com |

| LogP | 4.59760 | chemsrc.com |

| Vapor Pressure | 1.38E-06 mmHg at 25 °C | chemsrc.comchemicalbook.com |

Chemical Properties

The chemical reactivity of this compound is largely dictated by the presence of the iodine atom attached to the anthracene core. cymitquimica.com This makes it susceptible to a variety of chemical transformations.

Reactivity and Stability

The carbon-iodine bond in this compound is the most reactive site, making it a key precursor in various synthetic procedures. cymitquimica.com The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other functional groups. cymitquimica.com It is also a common substrate in palladium-catalyzed cross-coupling reactions. tubitak.gov.trresearchgate.net The reactivity of aryl halides in such reactions typically follows the order I > OTf > Br > Cl, highlighting the utility of this compound. nrochemistry.com

Spectroscopic Data

Spectroscopic analysis provides crucial information about the structure and electronic properties of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum of the crude product of a related compound, 9,10-bis(iodoethynyl)anthracene, shows characteristic signals for the aromatic protons. iucr.org

Mass Spectrometry : The GC-MS data for this compound shows a top peak at m/z 304, corresponding to the molecular ion. nih.gov

Infrared (IR) Spectroscopy : IR spectra are available for the vapor phase of this compound. nih.gov

Photophysical Properties : Studies have investigated the picosecond photophysical processes of this compound, revealing insights into its excited state dynamics, including intersystem crossing and photodissociation. osti.govepa.gov The compound exhibits fluorescence, a property that can be exploited in photonic applications. cymitquimica.comuef.fi

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings | Source |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 304, 2nd Highest: 177, 3rd Highest: 176 | nih.gov |

| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra available | nih.gov |

Synthesis and Reactions of this compound

Synthesis of this compound

The synthesis of this compound can be achieved from several precursors. One common method involves the halogenation of anthracene. Another approach starts from 9-bromoanthracene (B49045), which can be converted to this compound. chemsrc.comsigmaaldrich.com Anthrone can also serve as a starting material. chemsrc.com A specific procedure involves the reaction of 9-bromoanthracene with n-butyllithium followed by the addition of iodine. tubitak.gov.tr

Key Chemical Reactions

This compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon bonds.

Cross-Coupling Reactions

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nrochemistry.com this compound is a suitable substrate for Sonogashira coupling, reacting with various alkynes to produce substituted anthracene derivatives. tubitak.gov.trresearchgate.netqut.edu.au These reactions are typically carried out under mild conditions. nrochemistry.com

Suzuki Coupling : The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. nobelprize.org this compound can be coupled with arylboronic acids in the presence of a palladium catalyst to synthesize 9-arylanthracene derivatives. researchgate.netnih.gov This reaction is known for its tolerance of a wide range of functional groups. nobelprize.org

Other Reactions

Besides cross-coupling reactions, this compound can undergo other transformations. For instance, it can be used in the synthesis of 9-anthrylmagnesium bromide. acs.org It also participates in reactions leading to the formation of functionalized anthracene derivatives for various applications, including the synthesis of potential cancer chemotherapeutics and materials for organic light-emitting diodes (OLEDs). nih.gov

Applications in Scientific Research

Use in Organic Synthesis

This compound serves as a crucial intermediate for the synthesis of a wide array of more complex organic molecules. cymitquimica.com Its ability to participate in various coupling and substitution reactions makes it a valuable tool for constructing tailored molecular architectures. For example, it has been used in the synthesis of 9,10-diarylanthracene derivatives and other substituted anthracenes with potential applications in materials science. researchgate.net

Role in Materials Science

The unique photophysical properties of anthracene derivatives make them subjects of interest for applications in organic electronics. this compound is a precursor for synthesizing materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The introduction of different functional groups onto the anthracene core via reactions involving this compound allows for the tuning of the material's electronic and optical properties. researchgate.net

Application in Photophysical Studies

The photophysics of this compound and its derivatives have been studied to understand the fundamental processes of light absorption and emission in these molecules. Research has focused on picosecond-resolved transient absorption spectroscopy to investigate triplet state dynamics and photodissociation pathways. osti.govepa.gov These studies provide insights into the mechanisms of nonradiative relaxation and the influence of vibronic energy on photochemical reactions. osti.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9-iodoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXUUUHEJQHRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306690 | |

| Record name | 9-Iodoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22362-86-3 | |

| Record name | 22362-86-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Iodoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Iodoanthracene and Its Derivatives

Established Synthetic Routes to 9-Iodoanthracene

The preparation of this compound often begins with more readily available anthracene (B1667546) precursors, which are then subjected to halogenation.

Preparation from Anthracene Precursors

A common and established route to this compound involves the use of 9-bromoanthracene (B49045) as a key intermediate. The synthesis starts with the bromination of anthracene. For instance, anthracene can be treated with N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) to produce 9-bromoanthracene. rsc.orgchemicalbook.com This precursor is then converted to this compound. One documented method involves a halogen exchange reaction. rsc.org While specific conditions for the direct iodination of anthracene to selectively form this compound are less commonly detailed, the transformation from the 9-bromo derivative is a frequently utilized strategy. rsc.org

The synthesis of the 9-bromoanthracene precursor is a well-documented process.

Interactive Data Table: Synthesis of 9-Bromoanthracene Precursor

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Anthracene | N-bromosuccinimide (NBS) | Chloroform (CHCl₃) | 12 hours | 66.3% | rsc.org |

Modified Synthetic Protocols for Enhanced Yield and Purity

To improve the efficiency of subsequent reactions, modified synthetic protocols for this compound have been explored. Research indicates that this compound and its derivatives can be prepared using a modified method of Zhao. rsc.org Although the specific modifications are not extensively detailed in the provided context, this suggests the existence of optimized procedures.

Furthermore, in the context of palladium-catalyzed cross-coupling reactions, the choice of the halide precursor is critical. Studies have shown that using this compound as the halide coupling partner with a Pd(PPh₃)₄ catalyst is more favorable for Suzuki cross-coupling reactions compared to using 9-bromoanthracene. uea.ac.uk This modification was necessary to overcome the lower reactivity of the bromide and to minimize side-reactions like homo-coupling, thereby allowing for a more efficient synthesis of bianthracene products. uea.ac.uk This highlights a procedural enhancement where the use of the iodo-derivative leads to better outcomes in complex synthetic applications. uea.ac.uk

Synthesis of Substituted this compound Derivatives

The functionalization of the anthracene core at specific positions is crucial for tailoring the properties of the resulting molecules. This compound serves as a key building block in these multi-step synthetic sequences.

Regioselective Functionalization Strategies

A notable example of regioselective functionalization is the synthesis of 9-substituted-5-iodoanthracene-γ-thiolactones. researchgate.net These complex molecules are key intermediates in the biosynthesis of dynemicin A and other anthraquinone-fused enediynes. researchgate.netnih.gov The synthesis is a multi-step process that demonstrates precise control over the placement of functional groups. The general strategy involves constructing a substituted anthracene core first, followed by the introduction of the iodine atom at a specific position in a later step. This approach allows for the preparation of a library of iodoanthracene variants with different substituents on the aromatic ring system. researchgate.net The iodine is introduced by converting a methoxy (B1213986) group to a triflate, which is then reacted with sodium iodide. researchgate.net This method highlights a sophisticated strategy for creating complex, regioselectively functionalized iodoanthracene derivatives. researchgate.netresearchgate.net

Synthesis of Dinuclear Palladium(I) Complexes Utilizing this compound

This compound plays a significant role in the study of organometallic chemistry, particularly in the reactivity of dinuclear palladium(I) complexes. Research has demonstrated that dinuclear Pd(I) complexes can directly react with aryl iodides like this compound. rsc.org Specifically, the reaction between a dinuclear palladium(I) bromide complex, [Pd(I)Br(PtBu₃)]₂, and this compound results in a halide exchange, forming 9-bromoanthracene and the corresponding dinuclear palladium(I) iodide complex, [Pd(I)I(PtBu₃)]₂. fudan.edu.cnresearchgate.netresearchgate.net

This reaction is notable because it demonstrates that the activation of the carbon-iodine bond can occur directly on the Pd(I)-Pd(I) dimer without necessarily fragmenting into mononuclear Pd(0) species, especially in the absence of salts. researchgate.netresearchgate.net The conversion can be monitored over time using ³¹P NMR spectroscopy to observe the transformation of the palladium complexes. rsc.org

Interactive Data Table: Halide Exchange Reaction with Dinuclear Palladium(I) Complex

| Reactants | Product 1 | Product 2 | Solvent | Time | Key Finding | Reference |

|---|---|---|---|---|---|---|

| [Pd(I)Br(PtBu₃)]₂ + this compound | 9-bromoanthracene | [Pd(I)I(PtBu₃)]₂ | THF | 3 hours | Direct reactivity of Pd(I) dimer with aryl iodide. | rsc.orgfudan.edu.cn |

This catalytic halogen exchange reaction has been shown to be effective, with this compound converting to 9-bromoanthracene in high yield. ethz.ch For instance, using a catalytic amount (20 mol%) of a dinuclear palladium complex can achieve an 81% yield of 9-bromoanthracene over four days at room temperature, with the reaction rate significantly increasing upon gentle heating.

Green Chemistry Approaches in this compound Synthesis

While the direct application of green chemistry principles to the synthesis of this compound is not extensively documented in the provided search results, there is a broader development of environmentally friendly methods for the iodination of aromatic compounds. These methods often utilize safer and more sustainable reagents and conditions.

For example, eco-friendly protocols have been developed for the iodination of various arenes using oxidants like sodium percarbonate (SPC), a stable and inexpensive solid that acts as a "dry carrier" of hydrogen peroxide. nih.gov Other green methods for iodinating activated aromatics employ systems like potassium iodide with ammonium (B1175870) peroxodisulfate in aqueous methanol, which avoids the use of strong acids. organic-chemistry.org Similarly, procedures using sodium periodate (B1199274) in acidic media have been reported as environmentally safe for iodinating benzene (B151609) and other arenes. nih.gov Another approach involves a mixture of sodium iodate (B108269) and sodium sulphite in the presence of hydrochloric acid for the iodination of activated aromatics. researchgate.net

However, these reports primarily focus on activated arenes such as phenols and anilines, or simple arenes like benzene. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net The specific application of these green iodination methods to a polycyclic aromatic hydrocarbon like anthracene to selectively produce this compound is not detailed. One study noted that under certain iodinating conditions, anthracene yields chlorinated rather than iodinated products. researchgate.net Therefore, while the field of green chemistry offers promising alternatives to traditional halogenation, their specific adaptation for the synthesis of this compound requires further investigation.

Advanced Synthetic Strategies for Extended Aromatic Systems Featuring this compound

This compound serves as a critical building block in the synthesis of complex, extended π-conjugated systems. The reactivity of the carbon-iodine bond makes it an ideal precursor for various cross-coupling reactions, enabling the methodical construction of larger aromatic architectures. Advanced strategies predominantly leverage palladium-catalyzed reactions, such as the Sonogashira and Suzuki couplings, to append other aromatic or acetylenic units onto the anthracene core. These methods allow for the creation of dissymmetrical molecules and novel materials with tailored photophysical properties for applications in optoelectronics and materials science. uea.ac.uktubitak.gov.truef.fi

A key intermediate for creating asymmetrically substituted anthracenes is 9-bromo-10-iodoanthracene (B15290078). tubitak.gov.tr This compound can be synthesized from the commercially available 9,10-dibromoanthracene (B139309) through a monoiodination reaction involving a bromine-lithium exchange. tubitak.gov.trresearchgate.net This selective functionalization is pivotal, as the differing reactivity of the C-I and C-Br bonds allows for sequential, controlled cross-coupling reactions. tubitak.gov.tr

Sonogashira Coupling Reactions

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. researchgate.net This reaction has been employed to synthesize a variety of extended aromatic systems using this compound and its derivatives.

One advanced strategy involves the sequential Sonogashira coupling to 9-bromo-10-iodoanthracene, which allows for the creation of dissymmetrically functionalized anthracenes. tubitak.gov.tr The more reactive C-I bond is coupled in the first step, followed by a second coupling at the less reactive C-Br position. tubitak.gov.trresearchgate.net This stepwise approach yields versatile building blocks for larger, polarized pentacene-based structures. tubitak.gov.trresearchgate.net For instance, five different dissymmetric anthracene analogues were synthesized from 9,10-dibromoanthracene via a bromine-iodine exchange followed by two successive Sonogashira couplings. tubitak.gov.tr

The following table details the two-step Sonogashira coupling process starting from 9-bromo-10-iodoanthracene.

| Entry | 1st Coupling Alkyne (R-C≡CH) | Intermediate Product (2a-e) Yield | 2nd Coupling Alkyne | Final Product (3a-e) Yield |

|---|---|---|---|---|

| 1 | 4-Trifluoromethylphenylacetylene | 80% | TMS-acetylene | 95% |

| 2 | 4-Cyanophenylacetylene | 78% | TMS-acetylene | 98% |

| 3 | 4-Nitrophenylacetylene | 75% | TMS-acetylene | 92% |

| 4 | 4-Methoxyphenylacetylene | 72% | TMS-acetylene | 65% |

| 5 | 4-N,N-Dimethylaminophenylacetylene | 75% | TMS-acetylene | 85% |

This reaction can also be used to connect multiple anthracene units. For example, compounds such as 1,4-bis(9-ethynylanthracenyl)benzene and 4,4′-bis(9-ethynylanthracenyl)biphenyl have been successfully synthesized through coupling reactions between this compound and the corresponding diethynyl precursors. researchgate.net

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of advanced synthetic strategies, forming C-C bonds by reacting an organoboron compound with an aryl or vinyl halide. consensus.app This method is particularly useful for constructing bianthracenes and other "staggarene" structures, which are extended aromatic systems based on fused anthracenes. uea.ac.ukuea.ac.uk

In a typical approach, a 9-anthracenyl (pinacol) boronate ester is coupled with an iodoanthracene partner using a palladium catalyst. uea.ac.uk This strategy allows for the iterative assembly of anthracene units into more complex, π-conjugated arrangements that are investigated for their potential in optoelectronics. uea.ac.ukuea.ac.uk The resulting materials can be viewed as structural fragments of graphene. uea.ac.uk

The table below outlines a representative Suzuki coupling reaction to form a bianthracene system.

| Organoboron Compound | Aryl Halide | Catalyst System | Base | Product |

|---|---|---|---|---|

| 9-Anthracenyl (pinacol) boronate ester | This compound | Palladium-based (e.g., Pd(PPh₃)₄) | Aqueous base (e.g., K₂CO₃) | 9,9'-Bianthracene |

Furthermore, this compound is a precursor in the synthesis of functional ligands for metal complexes. uef.fi For example, it is an intermediate in the multi-step synthesis of 9-(2-diphenylphosphinophenyl)anthracene. uef.fi This phosphine (B1218219) ligand, featuring a polycyclic aromatic hydrocarbon framework, is then coordinated to platinum and palladium, increasing the conjugation of the metal complex and enhancing its luminescent properties for potential use in catalysis and medicine. uef.fi

Advanced Reactivity and Mechanistic Studies of 9 Iodoanthracene

Electrocatalytic Reactivity of 9-Iodoanthracene

The electrocatalytic behavior of this compound has been a subject of detailed investigation, particularly its potential as a mediator in electrochemical reactions. The extended π-system of the anthracene (B1667546) core plays a crucial role in its electrochemical properties, influencing its oxidation potential and the stability of its resulting radical species. researchgate.netchemrxiv.org

Cyclic Voltammetry Analysis and Redox Behavior

Cyclic voltammetry (CV) is an essential technique used to study the redox behavior of electroactive species like this compound. researchgate.netbiologic.net In a typical CV experiment, the potential is swept linearly and then reversed, providing information about the oxidation and reduction processes. jru-b.com

The redox properties of several π-extended iodoarenes, including this compound (Anth-I), have been evaluated using cyclic voltammetry. researchgate.net In a solution of 0.1 M Bu4NB(C6F5)4 in dichloromethane (B109758) (CH2Cl2), this compound exhibits an oxidation onset potential of approximately 1.0 V versus a silver/silver nitrate (B79036) (Ag/AgNO3) reference electrode. researchgate.net This potential is notably lower than that of 9-iodophenanthrene (B92893) (Phen-I), which shows an onset potential of 1.4 V under the same conditions. researchgate.net A key finding from the cyclic voltammetry of this compound is its fully reversible voltammetric feature, which suggests a stable radical cation is formed upon oxidation. researchgate.net This reversibility is a desirable characteristic for an electrochemical mediator. researchgate.net

| Compound | Oxidation Onset Potential (V vs. Ag/AgNO3) | Solvent System | Voltammetric Feature |

| This compound (Anth-I) | ca. 1.0 | 0.1 M Bu4NB(C6F5)4/CH2Cl2 | Fully Reversible |

| 9-Iodophenanthrene (Phen-I) | 1.4 | 0.1 M Bu4NB(C6F5)4/CH2Cl2 | - |

| 1-Iodopyrene (Pyr-I) | ca. 1.0 | 0.1 M Bu4NB(C6F5)4/CH2Cl2 | - |

Stability of Radical Cation States and Anion Effects

The stability of the radical cation formed from this compound is a critical factor in its effectiveness as an electrochemical mediator. researchgate.netchemrxiv.org The extended π-system of the anthracene moiety helps to delocalize the positive charge and the unpaired electron, thus stabilizing the radical cation. researchgate.net This stability is evident from the reversible nature of its cyclic voltammogram in the presence of a non-coordinating anion like tetrakis(pentafluorophenyl)borate (B1229283) (B(C6F5)4⁻). researchgate.net

However, the stability of the this compound radical cation is significantly influenced by the nature of the anion present in the electrolyte. researchgate.net When cyclic voltammetry is performed with trifluoromethanesulfonate (B1224126) (TfO⁻) as the anion, the reversibility is lost, and the voltammetry becomes irreversible. researchgate.net This indicates that the radical cation of this compound is susceptible to chemical reactions in the presence of a more coordinating or donating anion like TfO⁻. researchgate.net This observation has led to the design of modified iodoanthracene structures, such as mesityl-substituted iodoanthracene, to enhance the stability of the radical cation even in the presence of donating anions. researchgate.net

Application as an Electrochemical Mediator in C-N Coupling Reactions

The ability of this compound to form a stable radical cation and its suitable redox potential make it a promising candidate for an electrochemical mediator in oxidative C-N coupling reactions. researchgate.netresearchgate.net In this role, the iodoarene is electrochemically oxidized to a hypervalent iodine species, which then facilitates the coupling of two nitrogen-containing substrates. researchgate.net The extended π-system of this compound lowers its oxidation potential, allowing for the selective and efficient generation of the active hypervalent iodine species. researchgate.netchemrxiv.org

Research has demonstrated the application of π-extended iodoarenes as electrocatalytic mediators for the C-N bond coupling of various N-protected aminobiphenyl derivatives. researchgate.net This methodology has been successful even with substrates containing a tert-butoxycarbonyl (Boc) protecting group, which had not been previously applied in electrochemical C-N coupling reactions. researchgate.net Mechanistic studies suggest that halogen-bonding interactions between the iodoarene radical cation and Lewis bases can promote the electrochemical oxidation to the active hypervalent iodine species. researchgate.netchemrxiv.org

Cross-Coupling Reactions Involving this compound

This compound is a valuable substrate in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity of the carbon-iodine bond in this compound makes it a suitable partner for these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in organic synthesis. rsc.org These reactions typically involve the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. wikipedia.org

In the context of this compound, palladium-catalyzed reactions allow for the introduction of various functional groups at the 9-position of the anthracene core. researchgate.net The choice of solvent can significantly impact the reaction rate and selectivity in palladium-catalyzed cross-couplings. researchgate.net For instance, polar aprotic solvents like dimethylacetamide (DMA) and dimethylformamide (DMF) can enhance the reactivity due to their higher basicity and nucleophilicity compared to non-polar solvents. researchgate.net

The Sonogashira coupling is a specific type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgmdpi.com This reaction is typically co-catalyzed by a copper(I) salt, although copper-free versions have also been developed. wikipedia.orgmdpi.com

This compound has been successfully employed in Sonogashira coupling reactions with various acetylene (B1199291) derivatives. For example, the coupling of 9-bromo-10-iodoanthracene (B15290078) with para-substituted phenylacetylenes can be achieved with high chemoselectivity. tubitak.gov.trresearchgate.net By using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a copper(I) co-catalyst, the reaction proceeds selectively at the more reactive carbon-iodine bond, leaving the carbon-bromine bond intact. tubitak.gov.trresearchgate.net This selective reactivity allows for the synthesis of dissymmetrically functionalized anthracene derivatives. tubitak.gov.trresearchgate.net

The reaction conditions for Sonogashira couplings involving iodoanthracene derivatives can be optimized to achieve high yields. tubitak.gov.trresearchgate.net Factors such as the catalyst loading, temperature, and solvent all play a role in the efficiency of the transformation. tubitak.gov.trresearchgate.net For instance, a first Sonogashira coupling on 9-bromo-10-iodoanthracene with a phenylacetylene (B144264) derivative might be carried out at 55 °C, while a subsequent coupling at the less reactive bromo position might require a higher temperature of 80 °C and a greater amount of catalyst. researchgate.net

| Reactants | Catalyst System | Product | Yield | Reference |

| 9-bromo-10-iodoanthracene and phenylacetylene | Pd(PPh₃)₄ (2 mol%), CuI (2%) | 9-bromo-10-(phenylethynyl)anthracene | 74% | tubitak.gov.tr |

| 9-bromo-10-iodoanthracene and 4-ethynylbenzonitrile | Pd(PPh₃)₄ (2 mol%), CuI (2%) | 9-bromo-10-((4-cyanophenyl)ethynyl)anthracene | 94% | tubitak.gov.tr |

| 9-bromo-10-iodoanthracene and 4-ethynyl-N,N-dimethylaniline | Pd(PPh₃)₄ (2 mol%), CuI (2%) | 9-bromo-10-((4-(dimethylamino)phenyl)ethynyl)anthracene | 72% | tubitak.gov.tr |

Halide Exchange Reactions with Palladium(I) Dimers

Suzuki Reactions and Boron Chemistry in Functionalization

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, and as an aryl halide, this compound is a suitable substrate for this transformation. numberanalytics.comxisdxjxsu.asia This palladium-catalyzed cross-coupling reaction pairs organoboron compounds (like boronic acids or esters) with organic halides. nih.govorganic-chemistry.org The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents. nih.govorganic-chemistry.org

The generally accepted catalytic cycle for the Suzuki reaction involves three key steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (e.g., this compound) to a palladium(0) complex, forming a Pd(II) species. numberanalytics.comxisdxjxsu.asia This step activates the carbon-halogen bond. numberanalytics.com

Transmetalation : The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex. organic-chemistry.org The base assists in the activation of the organoboron compound, enhancing the polarization of the organic ligand and facilitating the transfer to the palladium center. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. xisdxjxsu.asia

This methodology allows for the direct functionalization of the 9-position of the anthracene core, enabling the synthesis of a wide range of biaryl compounds and other conjugated systems. xisdxjxsu.asialibretexts.org

Photochemical Reactivity and Photodissociation Dynamics

The photochemistry of this compound is characterized by ultrafast processes occurring on picosecond timescales following electronic excitation. osti.govosti.gov Its behavior is dominated by rapid nonradiative relaxation pathways, including intersystem crossing and photodissociation, which are heavily influenced by the presence of the heavy iodine atom. osti.govacs.org

Picosecond Triplet State Dynamics

Upon photoexcitation, this compound exhibits complex triplet state dynamics. osti.govroyalsocietypublishing.org Studies using picosecond triplet-triplet transient absorption spectroscopy have shown that after excitation to the first excited singlet state (S₁), the molecule rapidly populates higher triplet states (Tₙ, where n > 1). osti.govosti.gov This is followed by subsequent internal conversion to the lowest triplet state (T₁) or dissociation directly from an upper triplet manifold. osti.govosti.gov The T₁ formation rise time for this compound in cyclohexane (B81311) has been estimated to be approximately 50 ps following 354 nm excitation. epa.gov The photodissociation yield has been observed to depend on the vibronic level excited, indicating the existence of at least two different photodissociation mechanisms. osti.govosti.gov

Intersystem Crossing (ISC) Processes

Intersystem crossing (ISC), the transition from a singlet to a triplet electronic state, is a primary pathway for nonradiative relaxation in this compound. osti.govosti.gov The heavy iodine atom significantly enhances spin-orbit coupling, which facilitates this otherwise spin-forbidden transition. For this compound, the ISC process is particularly efficient and occurs from the first excited singlet state (S₁) to higher-lying triplet states (Tₙ). osti.govosti.govacs.org

A key feature of the photophysics of this compound is that the intersystem crossing from the S₁ state is a thermally activated process. epa.govcapes.gov.bracs.org This means the rate of ISC is dependent on temperature. The S₁ → Tₙ transition proceeds to a triplet state (Tₙ) that is of higher energy than the S₁ state. epa.govresearchgate.net

This temperature dependence is clearly reflected in the fluorescence lifetime of the molecule. researchgate.net Excitation of this compound in cyclohexane with picosecond laser pulses results in S₁ → S₀ fluorescence with a lifetime that varies with temperature. acs.orgresearchgate.net For example, the fluorescence lifetime is approximately 68 ps at 23°C. researchgate.net The activation energy for this thermally activated ISC process has been determined, providing quantitative insight into the energy barrier for the S₁ to Tₙ transition. researchgate.net

Table 2: Photophysical Properties of this compound

| Property | Observation | Condition | Reference |

|---|---|---|---|

| Primary Relaxation Pathway | Intersystem crossing (S₁ → Tₙ) | Cyclohexane, Room Temp. | osti.govosti.gov |

| T₁ Formation Risetime | ~50 ps | Cyclohexane, 354 nm excitation | epa.gov |

| Fluorescence Lifetime (S₁) | ~68 ps | Cyclohexane, 23°C | researchgate.net |

Influence of Heavy Atom Effect on ISC

The presence of a heavy iodine atom at the 9-position of the anthracene core significantly influences the photophysical properties of the molecule, primarily through the heavy-atom effect. This effect enhances spin-orbit coupling, which in turn facilitates intersystem crossing (ISC), the non-radiative transition between electronic states of different spin multiplicity. For this compound, the ISC from the first excited singlet state (S₁) to the triplet manifold (Tₙ) is a key deactivation pathway.

The intramolecular heavy-atom effect is a well-established phenomenon for promoting ISC in haloaromatics. nih.gov In the case of haloanthracenes, including this compound, the rate of ISC is significantly increased compared to the parent anthracene molecule. nih.gov Studies on picosecond photophysical processes in this compound suggest that upon excitation, intersystem crossing from the S₁ state populates higher triplet states (Tₙ where n > 1) rather than directly populating the lowest triplet state (T₁). osti.govosti.gov This is a primary channel for non-radiative relaxation, especially when there is a small amount of excess vibronic energy in the S₁ state. osti.govosti.gov The heavy iodine atom enhances the spin-orbit coupling, making the formally spin-forbidden S₁ → Tₙ transition more probable. nih.gov

The rate constants for these ISC processes have been estimated by combining data from fluorescence studies and the population risetime of the T₁ state, as observed through triplet-triplet transient absorption spectroscopy. osti.govosti.gov

Interactive Table: Key Factors in the Heavy Atom Effect on this compound

| Factor | Description | Implication for this compound |

|---|---|---|

| Spin-Orbit Coupling (SOC) | Interaction between the electron's spin and its orbital motion. | Enhanced by the high atomic number of the iodine atom, increasing the probability of spin-flipping transitions. |

| Intersystem Crossing (ISC) Rate | The speed of transition between singlet and triplet states. | The ISC rate (k_isc) is significantly faster, making it a dominant decay pathway for the S₁ state. |

| Excited State Pathway | The specific states involved in the transition. | ISC primarily populates higher triplet states (Tₙ, n>1) before relaxation to T₁. osti.govosti.gov |

Internal Conversion (IC) Pathways

Internal conversion (IC) is another non-radiative process involving the transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁ or Tₙ → T₁). In this compound, IC plays a crucial role in the relaxation dynamics following the initial ISC event.

After the initial, rapid intersystem crossing from the S₁ state to higher-lying triplet states (Tₙ), subsequent internal conversion within the triplet manifold is a primary pathway for nonradiative relaxation. osti.govosti.gov This process, Tₙ → T₁, is typically very fast, occurring on a picosecond timescale. The molecule quickly cascades down the triplet energy levels to populate the lowest triplet state, T₁. The population risetime for T₁, measured via picosecond transient absorption, provides insight into the combined rates of the initial ISC and subsequent internal conversions. osti.govosti.gov

Therefore, a dominant photophysical pathway for this compound can be described as: S₀ + hν → S₁ → Tₙ (n>1) → T₁

Photodissociation Mechanisms and Yield Dependence

The excitation of this compound can also lead to the cleavage of the carbon-iodine (C-I) bond, a process known as photodissociation. The mechanisms and quantum yields of this dissociation are dependent on the excitation energy.

Studies have shown that for this compound, photodissociation can occur from an upper triplet manifold. osti.govosti.gov This suggests that after the initial population of higher triplet states (Tₙ), there is a competition between internal conversion to T₁ and dissociation from these Tₙ states. The pathway can be represented as:

S₁ → Tₙ (n>1) → Dissociation (Anthracenyl Radical + Iodine Atom)

Analysis of the photoproducts generated by excitation at different wavelengths reveals a vibronic level dependence of the photodissociation yield. osti.govosti.govcore.ac.uk This dependence indicates that at least two different photodissociation mechanisms are at play. osti.govosti.govcore.ac.uk The specific mechanism that dominates is influenced by the amount of excess vibronic energy imparted to the molecule in the initial excitation step. This suggests that different excited states or different potential energy surfaces are accessed depending on the excitation wavelength, leading to varying dissociation efficiencies.

Role of Higher Triplet States in Photochemical Reactions

Higher triplet states (Tₙ, n>1) are not merely transient stepping stones in the relaxation to T₁; they are critical intermediates in the photochemistry of this compound. osti.govosti.gov Their involvement is a distinguishing feature compared to many other aromatic molecules where the T₁ state is the primary photoactive triplet state.

As established, the primary pathway for non-radiative relaxation involves ISC from the S₁ state into these higher triplet states. osti.govosti.gov These Tₙ states are the branching point for two competing processes:

Internal Conversion: The molecule can relax down the triplet ladder to the more stable T₁ state. osti.govosti.gov

Photodissociation: The molecule can dissociate directly from this upper triplet manifold, breaking the C-I bond. osti.govosti.gov

The study of meso-substituted anthracenes supports the general importance of higher excited states in their nonradiative relaxation processes. acs.org The choice between these pathways is dependent on factors like the excess vibronic energy. osti.govosti.gov The direct involvement of Tₙ states explains the observed wavelength-dependent photodissociation yields, as different excitation energies can alter the efficiency of populating the specific dissociative higher triplet state. osti.govosti.govacs.org

Radical Intermediates in this compound Reactions

The photolysis or chemical reduction of this compound can lead to the formation of radical intermediates, which are central to its subsequent reactivity.

Homolytic cleavage (homolysis) of the carbon-iodine bond in this compound, often induced by light, produces the 9-anthryl radical (•C₁₄H₉) and an iodine atom (•I). universiteitleiden.nl This 9-anthryl radical is a key product-forming intermediate in certain photochemical reactions. universiteitleiden.nl

In addition to photochemical generation, radical anions of aryl halides can be formed through single-electron transfer (SET) from a suitable reducing agent. For instance, in dehalogenation reactions, an electron can be transferred to the LUMO of this compound to form the corresponding radical anion. sci-hub.se This intermediate can then fragment to produce the aryl radical and an iodide ion. This process is a key step in certain metal-catalyzed or organocatalyzed hydrodehalogenation and deuteration reactions. sci-hub.se

Interactive Table: Radical Intermediates and Their Formation

| Intermediate | Formation Pathway | Subsequent Reaction |

|---|---|---|

| 9-Anthryl Radical | Photochemical homolysis of the C-I bond. universiteitleiden.nl | Product formation, such as dimerization or reaction with solvent. |

| This compound Radical Anion | Single-Electron Transfer (SET) from a reducing agent. sci-hub.se | Fragmentation to 9-anthryl radical and iodide anion. |

Spectroscopic and Computational Characterization of 9 Iodoanthracene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 9-iodoanthracene and its derivatives. Both proton (¹H) and phosphorus-31 (³¹P) NMR have been employed to elucidate molecular structures and to monitor reaction dynamics involving this compound.

¹H NMR spectroscopy is instrumental in confirming the identity and substitution pattern of the anthracene (B1667546) core. In studies of metabolites derived from biosynthetic pathways involving this compound, the characteristic signals of the anthracene substructure are readily apparent in the ¹H NMR spectra. nih.gov For instance, in the characterization of a C-N coupled metabolite, the chemical shifts of the anthracene protons were largely unperturbed compared to the parent structure, with most changes being less than 0.2 ppm. nih.gov A notable exception was a significant upfield shift of approximately 1.5 ppm for a hydrogen in the C-ring, indicating a distinct change in its chemical environment due to the new substituent. nih.gov While specific ¹H NMR data for this compound itself is not detailed in the provided sources, the analysis of related compounds like 9-bromoanthracene (B49045), which shows a doublet at δ 8.55 (J = 8.9 Hz, 2H), provides a reference for the expected aromatic proton signals in a 9-substituted anthracene. chemdad.com

Table 1: Representative ¹H NMR Data for a Related Anthracene Compound

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

|---|

This table provides data for a closely related structure to illustrate typical chemical shifts for the anthracene core.

³¹P NMR spectroscopy is a powerful tool for investigating the reactions of this compound with organopalladium complexes, particularly those containing phosphine (B1218219) ligands. ethz.chethz.ch Studies have utilized ³¹P NMR to monitor the halide exchange reaction between this compound and a dinuclear palladium(I) bromide complex (Br-dimer 1). ethz.chrsc.org In these experiments, aliquots of the reaction mixture were analyzed by ³¹P NMR spectroscopy, using an internal standard like P(O)(OMe)₃, to quantify the conversion of the initial bromo-dimer into the corresponding iodo-dimer (I-dimer 2) and a mixed-halide dimer. rsc.org

The reaction of this compound with a Pd(0) source in the presence of tri-tert-butylphosphine (B79228) was also studied, leading to the observation of a new resonance at 62.4 ppm in the ³¹P NMR spectrum, corresponding to the formation of a Pd(II) species. rsc.org This technique provides strong evidence that the halide exchange reaction does not proceed through such a Pd(II) intermediate when starting from the Pd(I) dimer. rsc.org The chemical shift in ³¹P NMR is highly sensitive to the coordination environment of the phosphorus atom, making it invaluable for tracking the transformation of palladium catalysts and intermediates in solution. ethz.chrsc.orgresearchgate.netnih.gov

Structural Elucidation via 1H NMR

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and confirming the elemental composition of this compound and its reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed to analyze the composition of reaction mixtures involving this compound. rsc.orguniversiteitleiden.nltpu.ru For example, in the palladium-catalyzed reaction between this compound and a bromide source, calibrated GC-MS was used to quantify the formation of 9-bromoanthracene. rsc.org Samples from the reaction mixture are typically passed through a plug of silica (B1680970) to remove non-volatile palladium species before injection into the GC-MS system. rsc.org

The National Institute of Standards and Technology (NIST) database contains GC-MS data for this compound, which shows a top peak at a mass-to-charge ratio (m/z) of 304, corresponding to the molecular ion [M]⁺. nih.gov This confirms the molecular weight of the compound. Other significant peaks are observed at m/z 177 and 176, which correspond to the anthracene cation fragment after the loss of iodine and an additional hydrogen atom, respectively. nih.gov

Table 2: Key GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity | Assignment | Reference |

|---|---|---|---|

| 304 | Top Peak | [C₁₄H₉I]⁺ (Molecular Ion) | nih.gov |

| 177 | 2nd Highest | [C₁₄H₉]⁺ (Loss of I) | nih.gov |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of organic molecules, including polycyclic aromatic hydrocarbons and their derivatives. belspo.bescivisionpub.comresearchgate.net While specific MALDI-TOF MS studies focusing solely on this compound were not found, related anthracene derivatives are commonly used as matrices for this technique, such as 9-nitroanthracene (B110200) and 9-anthracenecarboxylic acid. The suitability of these related compounds indicates that this compound itself would be amenable to MALDI-TOF MS analysis for precise molecular weight confirmation. This method is particularly useful for characterizing products from synthesis and for analyzing non-volatile or thermally sensitive compounds that are not suitable for GC-MS.

GC-MS Analysis of Reaction Mixtures and Products

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions of this compound. The absorption spectrum is characterized by the fine-structured bands typical of the anthracene chromophore. osti.govosti.govuef.fi Studies on the photophysical processes of this compound in cyclohexane (B81311) solution have been conducted using transient absorption spectroscopy in the 420-500 nm range. osti.govosti.gov

The UV-Vis spectrum of anthracene derivatives is known to change significantly upon dimerization. For example, irradiation of 9-anthracenylmethyl acrylate (B77674) with UV light (365 nm) leads to a decrease in the characteristic anthracene absorption bands as the [4+4] cycloaddition reaction proceeds. researchgate.net This spectroscopic change is a clear indicator of the reaction's progress. researchgate.net The electronic absorption spectrum of this compound is fundamental for understanding its photochemical behavior, including processes like intersystem crossing and photodissociation. osti.govosti.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Palladium |

| 9-Bromoanthracene |

| P(O)(OMe)₃ (Trimethyl phosphite) |

| Tri-tert-butylphosphine |

| 9-Nitroanthracene |

| 9-Anthracenecarboxylic acid |

Absorption Spectra and Electronic Transitions

The electronic absorption of ultraviolet and visible light in organic molecules is confined to specific functional groups, known as chromophores, which possess valence electrons with low excitation energy. shu.ac.uk The absorption of this radiation facilitates the promotion of outer electrons from their ground state to an excited state. shu.ac.uk For organic compounds, spectroscopy based on the transitions of n or π electrons to the π* excited state is most common, as the absorption peaks for these transitions occur in the experimentally accessible region of 200–700 nm. shu.ac.uk

The UV-visible spectrum of this compound, like other anthracene derivatives, is characterized by distinct absorption bands that correspond to electronic transitions within the aromatic π-system. researchgate.net The absorption spectra of such compounds are complex because the superposition of rotational and vibrational transitions onto the electronic transitions results in a combination of overlapping lines, which manifest as a continuous absorption band. shu.ac.uk The absorption maxima are attributed to π-π* transitions. researchgate.net Studies on silyl-substituted anthracenes show that substituents at the 9 and 10 positions can significantly influence the electronic structure, affecting both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to shifts in absorption maxima and changes in molar extinction coefficients. nih.gov

In addition to singlet-singlet transitions (S₀ → S₁), the presence of the heavy iodine atom in this compound facilitates intersystem crossing, making transitions to the triplet state (S₀ → Tₙ) more significant. jst.go.jp The study of picosecond triplet state dynamics and photodissociation has been a subject of research for this compound, highlighting the importance of its excited triplet states in its photophysical and photochemical behavior.

Table 1: Key Electronic Transitions in Aromatic Systems This table is interactive. Users can sort data by clicking on the column headers.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound is a critical starting material and synthetic precursor for a variety of more complex molecules, detailed reports focusing specifically on the single-crystal X-ray structure of this compound itself are not prominent in the surveyed literature.

However, the utility of this compound as a building block is well-documented in studies where the final products have been characterized by X-ray diffraction. For instance, it is used in the synthesis of novel carboranyl-anthracene dyads. d-nb.info In these studies, single crystals of the resulting products were grown and subjected to X-ray analysis to determine their molecular structures and aromatic deformation parameters. d-nb.info Similarly, the crystal structure of a dinuclear palladium complex, [Pd(PtBu₃)(Br)(9-anthracenyl)]₂, formed from reactions involving this compound derivatives, has been unambiguously determined using single-crystal X-ray crystallography. rsc.org The structure of Diels-Alder adducts of anthracene derivatives, which can be synthesized from precursors like this compound, are also routinely confirmed by X-ray diffraction, revealing rigid bicyclic backbones. researchgate.net

These examples underscore the role of this compound in constructing complex supramolecular architectures whose solid-state conformations and intermolecular interactions are ultimately elucidated by X-ray diffraction techniques.

Computational Chemistry and Quantum Chemical Calculations

In recent decades, computational chemistry has emerged as an indispensable tool for predicting and understanding the behavior of molecules, complementing experimental findings. chemrxiv.orgmdpi.com Quantum chemical methods, particularly Density Functional Theory (DFT), are frequently employed to simulate reaction pathways, predict molecular structures, and characterize transition states and intermediates. numberanalytics.com

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of atoms, molecules, and solids. mpg.de It is widely used for anthracene-based materials to understand their fundamental electronic properties, which is crucial for applications such as organic light-emitting diodes (OLEDs). e-asct.org DFT calculations provide a detailed description of molecular structures and are foundational to predicting reaction pathways. numberanalytics.com

Table 2: Properties Calculated Using DFT for Aromatic Molecules This table is interactive. Users can sort data by clicking on the column headers.

Prediction of Reaction Mechanisms and Pathways

Predicting the mechanisms of chemical reactions is a significant challenge due to the vast complexity of chemical space. rsc.org Computational approaches, often combining chemical theory and heuristics with quantum chemical calculations, offer a powerful strategy to rapidly search for and identify favorable reaction pathways. rsc.org A key goal is to extract a minimal reaction network connecting reactants and products, which can then be analyzed to determine the most kinetically favorable path. rsc.org

For substituted anthracenes, DFT has been successfully applied to investigate the kinetics and mechanisms of reactions. For example, in the Diels-Alder reaction of 9-bromomethyl anthracene with an unsymmetrical dienophile, DFT calculations were used to explore the two competitive reaction pathways. orientjchem.org By calculating the energy barriers for each pathway, the study could predict the major regioisomer product, with results that were in good agreement with experimental findings. orientjchem.org

Specific reaction pathways involving this compound have been experimentally established and are amenable to such computational analysis. These include:

Coupling Reactions: The reaction of this compound with carboranyl cuprates in the presence of pyridine (B92270) to form carboranyl-anthracene dyads. d-nb.info The low yields of these reactions reflect the difficulty of introducing bulky groups to the sterically hindered 9-position of anthracene, a factor that can be quantified through computational modeling of transition states. d-nb.info

Halogen Exchange: The conversion of this compound to 9-bromoanthracene can be achieved catalytically. rsc.org Computational studies can elucidate the mechanism of such transformations, for example, by modeling the interaction of the aryl iodide with a palladium catalyst and mapping the energy profile of the halide exchange process. rsc.org

By modeling these and other reactions, computational chemistry provides fundamental insights into the step-by-step molecular events, allowing for the optimization of reaction conditions and the prediction of outcomes. numberanalytics.com

Applications of 9 Iodoanthracene in Advanced Materials and Organic Synthesis

Functional Materials Development

The derivatives synthesized from 9-iodoanthracene form the basis of a wide range of functional materials. By altering the substituents on the anthracene (B1667546) core, researchers can control the material's properties, leading to applications in luminescent devices and polymer chemistry.

Anthracene itself is a well-known luminescent compound, and derivatives made from this compound often exhibit unique and tunable photophysical properties. kyoto-u.ac.jp The introduction of different functional groups allows for precise control over the emission color, quantum yield, and response to external stimuli.

For instance, attaching carborane isomers to the 9-position of anthracene via reactions with this compound results in donor-acceptor dyads with distinct photophysical behaviors. d-nb.info While the ortho-carborane derivative exhibits dual emission from both a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state, the meta- and para-isomers show only the high-energy LE emission with significantly increased quantum efficiency. d-nb.info This demonstrates how substitution at the 9-position can control excited-state dynamics. In another application, a phosphine (B1218219) ligand synthesized from this compound was used to create platinum and palladium complexes. uef.fi These organometallic complexes exhibit dual luminescence, with both green fluorescence and red phosphorescence, a property of interest for advanced optical materials and sensors. uef.fi

The table below highlights examples of luminescent materials derived from this compound.

| Compound Class | Key Structural Feature | Observed Emission Properties | Potential Application | Reference(s) |

| Carboranyl-Anthracene Dyads | Direct C-C bond between anthracene and carborane cage | Isomer-dependent emission (LE and TICT states), enhanced quantum yield | Photoluminescent materials | d-nb.info |

| Platinum/Palladium Complexes | Ligand derived from this compound | Dual emission (fluorescence and phosphorescence) | Advanced optical materials, sensors | uef.fi |

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers with controlled molecular weight and low dispersity. wikipedia.org The process relies on the reversible activation of a dormant polymer chain, which is typically capped with a halogen atom (the initiator). wikipedia.org While alkyl bromides and chlorides are common initiators, recent advancements have focused on iodine-mediated photo-ATRP. rsc.org

In this technique, an alkyl iodide initiator is used, often generated in situ, which undergoes homolytic cleavage upon irradiation with visible light to start the polymerization. rsc.orgrsc.org This process can be catalyzed by simple, metal-free systems, such as a combination of an organic superbase and an iodide salt. rsc.org Given that this compound possesses a reactive carbon-iodine bond on an aromatic core, it represents a potential initiator for such polymerization techniques. The C-I bond can be cleaved to generate an anthracenyl radical capable of initiating the growth of a polymer chain. This approach opens the door to creating polymers with an anthracene core, potentially imparting the polymer with unique photophysical properties derived from the aromatic initiator fragment.

Luminescent Materials and Emission Properties

Catalysis and Ligand Design

This compound serves as a valuable building block in the design of specialized ligands for transition metal complexes and as a substrate in the investigation of novel catalytic cycles. Its anthracene core provides a rigid and extended aromatic system, which can influence the electronic and steric properties of catalysts, while the reactive carbon-iodine bond allows for its incorporation into more complex molecular architectures.

Ligand Precursors for Transition Metal Complexes

The functionalization of this compound is a key strategy for creating sophisticated ligands for transition metal catalysis. The large, planar surface of the anthracene moiety can be exploited to introduce specific functionalities that coordinate with metal centers, thereby tuning the catalytic activity and selectivity of the resulting complexes.

One notable application is in the synthesis of phosphine ligands. For instance, this compound is a precursor in the multi-step synthesis of 9-(2-diphenylphosphinophenyl)anthracene. This phosphine ligand, which incorporates a polycyclic aromatic hydrocarbon framework, has been used to synthesize platinum and palladium complexes. uef.fi The goal of incorporating the anthracene unit is to increase the conjugation of the metal complex, which can enhance its luminescent properties and emission lifetime. uef.fi Such complexes are of interest for their potential applications in catalysis and materials science. uef.fi

Another example involves the use of this compound in palladium-catalyzed borylation reactions to create novel scaffolds for functional materials that can also act as ligands. In one study, this compound was used in an attempt to synthesize a naphthodiazaborinine bonded to the anthracene system. urv.cat Although this specific reaction did not yield the desired product under the tested conditions, it highlights the exploration of this compound as a starting material for hindered aryl systems intended for coordination chemistry. urv.cat The design of such molecules, where a boron-nitrogen-containing unit is bonded to the bulky anthracene group, is aimed at creating new functional materials and ligands for transition metal complexes. urv.cat

Table 1: Examples of Ligands Synthesized from this compound Precursors

| Precursor | Target Ligand/Molecule | Metal Complex | Reference |

|---|---|---|---|

| This compound | 9-(2-Diphenylphosphinophenyl)anthracene | Platinum(II) and Palladium(II) complexes | uef.fi |

| This compound | 9-Anthracene naphthodiazaborinine | Intended for transition-metal complexes | urv.cat |

Exploration in Catalytic Cycles

This compound has been employed as a model substrate in mechanistic studies to elucidate the intricacies of various catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions.

In the study of N-heterocyclic carbene (NHC) organocatalysis, this compound has been used as a substrate to generate aryl radicals. nih.gov In this system, a Breslow intermediate, formed from an aldehyde and an NHC, undergoes a single electron transfer to this compound, producing an anthracenyl radical. nih.gov This method provides a transition-metal-free pathway for the formation of aryl radicals, which can then participate in further reactions, such as the arylacylation of alkenes. nih.gov

Furthermore, this compound has been instrumental in probing the reactivity of dinuclear palladium(I) complexes. ethz.ch Research has shown that in the absence of salts, a halide exchange reaction can occur between a Pd(I)-bromo dimer, [Pd(I)Br(PtBu3)]2, and this compound. researchgate.netresearchgate.net This reaction yields 9-bromoanthracene (B49045) and the corresponding Pd(I)-iodo dimer, [Pd(I)(I)(PtBu3)]2, demonstrating that the C-I bond can be activated by Pd(I) dimers. researchgate.netresearchgate.net This was a key finding, providing the first example of the direct involvement of a dinuclear palladium catalyst in the oxidative addition to an aryl iodide. ethz.ch A catalytic amount of a dinuclear palladium complex has been shown to facilitate the iodine/bromine exchange reaction of this compound in the presence of a bromide source.

These studies are crucial for understanding the nature of the active catalytic species and the reaction mechanisms, which can differ from the classical Pd(0)/Pd(II) cycle. The behavior of this compound in these systems helps to refine catalytic conditions and design more efficient catalysts. ethz.ch

Table 2: Catalytic Reactions Investigated Using this compound

| Catalytic System | Role of this compound | Key Finding | Reference |

|---|---|---|---|

| NHC Organocatalysis | Aryl radical precursor | Generation of anthracenyl radical via single electron transfer from a Breslow intermediate. | nih.gov |

| Dinuclear Pd(I) Complexes | Substrate for halide exchange | Direct oxidative addition of an aryl iodide to a dinuclear palladium catalyst. | ethz.ch |

| Dinuclear Pd(I) Complexes | Substrate for I/Br exchange | Catalytic conversion to 9-bromoanthracene in the presence of a bromide source. |

Environmental and Biological Considerations of Halogenated Anthracenes General Context

Environmental Fate and Transformation Mechanisms of Halogenated PAHs

The environmental fate of halogenated PAHs is governed by a series of transformation processes, including volatilization, adsorption to particulate matter, and degradation through chemical or biological pathways. researchgate.netenviro.wiki Due to their hydrophobic nature, these compounds tend to sorb to sediments and organic matter in aquatic environments. enviro.wiki Research indicates that halogenation can increase the persistence of PAHs in the environment. rsc.org The transformation of these compounds is a key factor in their removal from the environment, with photodegradation and microbial action being primary routes. researchgate.netnih.gov

Photodegradation, or photolysis, is a significant abiotic degradation pathway for many PAHs and their halogenated derivatives present in the environment. nih.gov These molecules can absorb energy from sunlight, particularly in the UV spectrum, which can lead to chemical transformations. nih.govnih.gov In aquatic systems, the photodegradation of PAHs can be a primary mechanism for their removal, especially in clear, shallow waters. nih.gov For anthracene (B1667546) itself, photolysis in the presence of light can lead to the formation of various products, including 9,10-anthraquinone. nih.gov

For halogenated PAHs, photoirradiation promotes their heterogeneous transformation. sci-hub.se Studies on chlorinated and brominated PAHs show that the rate of transformation is influenced by the parent PAH structure, with anthracene derivatives being relatively reactive. sci-hub.se The type of halogen is also critical; brominated PAHs tend to transform faster than their chlorinated counterparts, a difference attributed to the lower bond energy of the carbon-bromine bond compared to the carbon-chlorine bond. sci-hub.se While detailed environmental photodegradation studies specifically for 9-iodoanthracene are limited, the carbon-iodine bond is weaker than both carbon-bromine and carbon-chlorine bonds, suggesting that it would be susceptible to cleavage. Indeed, the photolysis of this compound is known to cause the fission of the carbon-iodine bond. universiteitleiden.nl This process can be a critical first step in its environmental degradation pathway. sci-hub.seuniversiteitleiden.nl

The rate at which halogenated PAHs are transformed in the environment is not constant but is influenced by a variety of environmental factors. sci-hub.se Laboratory studies on chlorinated and brominated PAHs have identified several key variables. sci-hub.se

Key environmental factors influencing the transformation of halogenated PAHs include:

Temperature: Increased temperatures generally accelerate the rate of phototransformation. sci-hub.se

Humidity: The transformation of halogenated PAHs on atmospheric particulate matter has been shown to peak at a relative humidity of around 45%. sci-hub.se

Oxidants: The presence of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), significantly accelerates the photodegradation process. sci-hub.seacs.org These oxidants can be generated photochemically in the atmosphere or water. acs.org

Particulate Matter: While halogenated PAHs are often found adsorbed to atmospheric particulate matter, particle size itself (from 100 nm to 10 µm) was not found to be a significant factor in transformation efficiency in some simulated experiments. sci-hub.se

Photosensitizers: In aquatic environments, dissolved natural organic matter (like humic acids) and nitrate (B79036) ions can act as photosensitizers, absorbing light and producing reactive species that indirectly promote the degradation of PAHs. nih.gov

Table 1: Influence of Environmental Factors on the Phototransformation of Halogenated PAHs (XPAHs)

| Factor | Observed Effect on Transformation Rate | Reference |

|---|---|---|

| Increased Temperature | Accelerates transformation | sci-hub.se |

| Relative Humidity | Rate peaks at 45% for particulate-bound XPAHs | sci-hub.se |

| Reactive Oxygen Species | Increased concentration accelerates transformation | sci-hub.se |

| Nitrate Ions (in water) | Can act as a photosensitizer, promoting degradation | nih.gov |

| Dissolved Organic Matter | Can act as a photosensitizer or inhibitor | nih.gov |

A critical mechanism in the transformation of halogenated PAHs is dehalogenation—the removal of the halogen atom. sci-hub.se Studies on both chlorinated and brominated anthracenes have shown that a primary transformation pathway involves dehalogenation to form the parent PAH (anthracene), which is then subsequently oxidized. sci-hub.se No chlorinated oxide intermediates were detected in these studies, supporting the hypothesis that dehalogenation precedes oxidation. sci-hub.se For instance, the photodegradation of anthracene is known to yield products like 9,10-anthraquinone and phthalic acid. nih.gov

Given that the carbon-iodine bond is the weakest among the carbon-halogen bonds, it is highly probable that this compound follows a similar pathway. The process would begin with the cleavage of the iodine atom from the anthracene ring, a process known as deiodination or, more generally, dehalogenation. rsc.orgsci-hub.se This initial step yields the anthracene molecule, which is then susceptible to further oxidation. nih.govsci-hub.se This dehalogenation step is a crucial detoxification process, as the parent PAH may be less toxic or more amenable to further degradation than its halogenated form. cymitquimica.comsci-hub.se

Influence of Environmental Factors on Transformation Rates

Bioremediation Potential and Degradation Studies (General Halogenated PAHs)

Bioremediation utilizes microorganisms like bacteria and fungi to break down environmental pollutants. nih.govnih.gov This approach is considered a promising, cost-effective, and environmentally sound method for cleaning up sites contaminated with PAHs. researchgate.netnih.gov Numerous bacterial species have been identified that can degrade low-molecular-weight PAHs, often using them as a source of carbon and energy. enviro.wikimdpi.comresearchgate.net Fungi are also capable of transforming PAHs, sometimes through different enzymatic pathways than bacteria. mdpi.com

The biodegradation of halogenated aromatic compounds is a known microbial process. uni-muenchen.de For many halogenated compounds, the initial step involves reductive dehalogenation, where the halogen atom is replaced by a hydrogen atom. uni-muenchen.de This process makes the molecule less toxic and more susceptible to subsequent aerobic or anaerobic breakdown. uni-muenchen.de While specific studies on the bioremediation of this compound are not widely available, the principles of microbial degradation of halogenated aromatics and PAHs are well-established. nih.govuni-muenchen.de Bacteria from genera such as Pseudomonas, Mycobacterium, and Bacillus have demonstrated the ability to degrade PAHs and could potentially be harnessed for the remediation of sites contaminated with halogenated variants. mdpi.comuni-muenchen.de The effectiveness of bioremediation depends on factors like the bioavailability of the contaminant, the presence of suitable microbial populations, and environmental conditions such as nutrient levels and oxygen availability. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 9-Iodoanthracene in high purity?

The synthesis of this compound typically involves direct iodination of anthracene derivatives. A common method employs electrophilic aromatic substitution, where anthracene reacts with iodine in the presence of a Lewis acid catalyst (e.g., FeCl₃ or I₂/HIO₃). Alternative approaches include halogen exchange reactions using 9-bromoanthracene as a precursor. For laboratory-scale synthesis, the use of phosphonium salts in Wittig-like reactions has been documented to yield high-purity products, with yields exceeding 80% under optimized conditions . Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) is recommended to remove unreacted iodine or byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the regioselectivity of iodination at the 9-position, as anthracene's symmetric structure produces distinct splitting patterns. Mass spectrometry (MS) provides molecular ion confirmation (m/z ≈ 330 for [M⁺]), while infrared (IR) spectroscopy identifies C-I stretches (~500 cm⁻¹). X-ray crystallography is recommended for definitive structural elucidation, particularly when studying crystalline derivatives. Thermogravimetric analysis (TGA) can further assess thermal stability .

Q. What safety precautions are essential when handling this compound in the laboratory?

Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Respiratory Protection: Use P95 respirators for particulates or OV/AG-P99 cartridges if aerosolization occurs .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile iodine byproducts.

- Waste Disposal: Collect halogenated waste separately and adhere to institutional guidelines for halogenated aromatics. Refer to updated safety data sheets (SDS) for specific first-aid measures, including eye flushing protocols and emergency contacts .

Advanced Research Questions

Q. How does the stability of this compound vary under different thermal or photolytic conditions?

Thermal stability studies indicate that this compound decomposes above 200°C, releasing iodine vapors. Under UV light, it undergoes photolytic cleavage, forming anthracene radicals and iodine. Researchers should store the compound in amber vials at 2–8°C under inert gas (e.g., argon) to minimize degradation. Differential scanning calorimetry (DSC) is recommended to map phase transitions and decomposition thresholds .

Q. What methodological considerations are critical when employing this compound in palladium-catalyzed cross-coupling reactions?

Key factors include:

- Catalyst Selection: Pd(PPh₃)₄ or Pd₂(dba)₃ for Suzuki-Miyaura couplings; ensure ligand compatibility.

- Solvent Optimization: Use anhydrous toluene or THF to prevent hydrolysis of intermediates.

- Temperature Control: Maintain 80–110°C for efficient oxidative addition of the C-I bond.

- Iodide Scavengers: Additives like Ag₂O may improve yields by trapping iodide byproducts. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. How can researchers resolve contradictions in reported safety data for this compound?